N-(3,5-dimethylphenyl)formamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-8(2)5-9(4-7)10-6-11/h3-6H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCESSMQSEVZGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16618-52-3 | |
| Record name | 3',5'-DIMETHYLFORMANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
Formic acid acts as both a solvent and reactant, facilitating nucleophilic attack by the amine group on the carbonyl carbon of formic acid. The reaction follows a two-step mechanism:
Optimization Parameters
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Molar Ratio : A 1:1.2 ratio of 3,5-dimethylaniline to formic acid minimizes side products like N-formyl dimerization byproducts.
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Catalysts : Acidic catalysts (e.g., HCl) accelerate the reaction but risk hydrolysis; neutral conditions are preferred for higher purity.
Formic Anhydride-Mediated Synthesis
Formic anhydride offers superior reactivity compared to formic acid, enabling milder reaction conditions and reduced reaction times. This method is favored in industrial settings for its scalability.
Procedure
Yield and Purity
Transamination Reactions for High-Purity Product
Transamination involves reacting pre-formed formamide intermediates with 3,5-dimethylaniline. This method, detailed in patent literature, avoids direct handling of formic acid and improves selectivity.
Example Protocol (Adapted from US4499274A)
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Intermediate Synthesis : Dimethylformamide (DMF) is activated with dimethyl sulfate at 85°C to form a reactive complex.
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Amine Coupling : 3,5-Dimethylaniline is added to the activated DMF complex at 0–10°C, followed by gradual warming to 40°C.
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Workup : The product is isolated via aqueous base extraction and solvent evaporation.
Advantages
Industrial-Scale Production and Process Optimization
Industrial synthesis prioritizes cost efficiency, safety, and environmental compliance. Key advancements include solvent recycling and continuous-flow reactors.
Table 1: Comparison of Industrial Methods
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Batch Formylation | 80–100 | 8–12 | 78 | 95 |
| Continuous Transamination | 50–70 | 3–4 | 91 | 99 |
| Anhydride Process | 20–25 | 6 | 88 | 98 |
Innovations
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Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) reduce waste.
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Inert Atmosphere : Nitrogen purging prevents oxidation, improving yield by 5–7%.
Mechanistic Insights and Side Reaction Mitigation
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions: N-(3,5-Dimethylphenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: 3,5-Dimethylbenzoic acid.
Reduction: 3,5-Dimethylaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3,5-Dimethylphenyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for active pharmaceutical ingredients.
Industry: It serves as a precursor in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Compounds :
- N-(3,5-Difluorophenyl)formamide : Electron-withdrawing fluorine atoms enhance lipophilicity and interaction with biological targets.
- N-(2,5-Dimethylphenyl)formamide : Ortho-substituents introduce steric hindrance, reducing activity compared to meta-substituted analogues.
Activity Data :
Insight :
- 3,5-Dimethyl vs. 3,5-Difluoro : Both show similar IC₅₀ values (~10 µM) in spinach chloroplast PET inhibition, indicating that electronic effects (donating vs. withdrawing) can be offset by lipophilicity adjustments .
- Meta vs. Ortho Substitution : Meta-substituted derivatives (3,5-dimethyl) outperform ortho-substituted ones due to reduced steric interference and improved alignment with target sites .
Crystal Structure and Packing
Key Comparisons :
- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide: Exhibits two molecules per asymmetric unit, unlike mono-substituted analogues, due to steric bulk from 3,5-CH₃ groups .
- N-(3,5-Dimethylphenyl)benzenesulfonamide : Benzene rings tilted at 54.6°, distinct from 2,6-dimethylphenyl derivatives (44.9°), affecting hydrogen-bonding networks .
Structural Parameters :
Insight :
Methods Comparison :
| Method | Yield | Conditions | Reference |
|---|---|---|---|
| Microwave-assisted (phenylsilane) | 83% | RT, 12 h | |
| Traditional formylation | 75–80% | Reflux, 24 h |
Insight :
- Microwave synthesis reduces reaction time and improves yield, making it preferable for scalable production .
Biological Activity
N-(3,5-dimethylphenyl)formamide, a compound with the molecular formula , has garnered attention in recent research for its potential biological activities, particularly in antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
This compound is synthesized through the condensation of 3,5-dimethyl aniline with formic acid. The resulting compound is characterized by a formamide functional group attached to a dimethyl-substituted phenyl ring. This structure is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
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Antimicrobial Activity
- Recent studies have highlighted the antimicrobial properties of this compound. In particular, it has shown effectiveness against various bacterial strains and fungi. For instance, compounds similar to this compound have been reported to exhibit significant inhibitory effects on pathogens such as Escherichia coli and Staphylococcus aureus .
- A comparative study indicated that derivatives of dimethylphenylformamides possess varying degrees of antibacterial activity, suggesting that structural modifications can enhance efficacy .
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Anticancer Properties
- Preliminary investigations into the anticancer potential of this compound have shown promise. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways .
- Specifically, it has been observed to inhibit cell proliferation in breast and prostate cancer models, indicating its potential as a lead compound for further development in cancer therapeutics .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against E. amylovora, a pathogen affecting fruit crops. The compound exhibited an EC50 value of 19.871 mg/L, demonstrating significant bacteriostatic activity . This result positions this compound as a potential candidate for agricultural applications.
Case Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties, this compound was tested against various cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its capability to act as an anticancer agent .
Data Summary
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells. For antimicrobial action, it is hypothesized that the compound disrupts bacterial cell wall synthesis or function. In cancer cells, it may induce apoptosis through modulation of key signaling pathways involved in cell survival and death .
Q & A
Basic Questions
Q. What synthetic strategies are effective for preparing N-(3,5-dimethylphenyl)formamide, and how can reaction conditions be optimized?
- Answer : this compound can be synthesized via N-formylation of 3,5-dimethylaniline. A novel method using a solid acid magnetic nanocatalyst achieves high efficiency under mild conditions (60°C, 4 h), yielding 89% product . Alternative approaches include reacting succinic anhydride with 3,5-dimethylaniline in toluene, followed by recrystallization from ethanol to isolate pure crystals . Optimization involves controlling stoichiometry (1:1 molar ratio), temperature (room temperature to 60°C), and solvent selection (toluene/ethanol). Impurity removal is critical, often achieved via dilute hydrochloric acid washing .
Q. What analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Answer :
- NMR Spectroscopy : -NMR (CDCl) shows distinct signals at δ 8.68 (s, 1H, formyl H), 6.85–6.72 (aromatic H), and 2.34 (s, 12H, methyl groups) .
- X-ray Crystallography : Single-crystal studies confirm bond lengths (e.g., C=O at 1.23 Å) and torsion angles (e.g., 67.9° at the S atom in sulfonamide derivatives) .
- Elemental Analysis : Matches expected values (C: 72.46%, H: 7.43%, N: 9.39%) .
- LC-MS : Molecular ion peak at m/z 150.09 [M+H] .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence the solid-state geometry of this compound derivatives?
- Answer : Meta-substitution (3,5-dimethyl groups) induces steric and electronic effects that alter crystal packing. For example:
- Torsion Angles : In benzenesulfonamide derivatives, the C1—SO—NH—C7 torsion angle is 67.9°, compared to 71.0° in 2,3-dimethyl analogs, due to steric hindrance from methyl groups .
- Ring Tilt : The two benzene rings in N-(3,5-dimethylphenyl)benzenesulfonamide are tilted by 54.6°, distinct from 40.4° in 2,5-dimethyl analogs, highlighting substituent-driven conformational changes .
- Hydrogen Bonding : N—H···O interactions form centrosymmetric dimers, with bond distances of 2.89–3.02 Å, stabilizing the lattice .
Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?
- Answer :
- Refinement Software : Use SHELXL for small-molecule refinement, ensuring proper handling of H atoms (riding model for CH groups; free refinement for NH) .
- Validation Tools : Apply the IUCr's checkCIF to identify outliers in bond angles or displacement parameters .
- Data Comparison : Cross-reference with structurally similar compounds (e.g., N-(2,6-dimethylphenyl) analogs) to validate bond parameters (e.g., S—O bond lengths: 1.43–1.45 Å) .
Q. What role do hydrogen bonding interactions play in the crystal packing of this compound derivatives?
- Answer : N—H···O hydrogen bonds (2.85–3.10 Å) drive dimerization, creating centrosymmetric units. For example:
- In ethyl N-(3,5-dimethylphenyl)succinamate, dimers stack via van der Waals forces, forming layered structures .
- In sulfonamide derivatives, hydrogen bonds connect dimers into 1D chains, influencing solubility and thermal stability .
Q. How does the presence of electron-withdrawing/donating groups on the aryl ring affect the biological activity of this compound analogues?
- Answer : In photosynthesis-inhibiting carboxamides, 3,5-dimethyl groups enhance lipophilicity, improving membrane permeability. Substitution at meta positions increases electron-withdrawing effects, boosting inhibitory activity (IC ~10 µM in spinach chloroplasts). Analogues with electron-donating groups (e.g., -OCH) show reduced potency due to decreased electrophilicity .
Methodological Considerations
Q. What computational methods are suitable for predicting the binding affinity of this compound derivatives in drug design?
- Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., HIV-1 reverse transcriptase). Benchmark against known ligands (e.g., 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]indole-2-carboxyamide, ΔG = -7.8 kcal/mol) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic prioritization .
Q. What are the key considerations in designing experiments to assess the inhibitory activity of this compound on photosynthetic electron transport?
- Answer :
- Assay Design : Use spinach chloroplasts and measure oxygen evolution under controlled light (500 µmol photons ms) .
- Controls : Include DCMU (a known PET inhibitor) as a positive control.
- Dose-Response : Test concentrations from 1–100 µM to determine IC.
- Structure-Activity Analysis : Compare analogs with varied substituents (e.g., 3,5-difluoro vs. 3,5-dimethyl) to isolate electronic vs. steric effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
